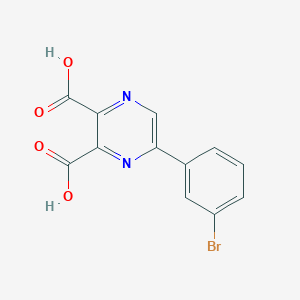

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid

Description

Properties

IUPAC Name |

5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O4/c13-7-3-1-2-6(4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBAHSNTSXLUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235089 | |

| Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148027-07-9 | |

| Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The pyrazine ring can be oxidized under specific conditions.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: 5-Phenylpyrazine-2,3-dicarboxylic acid.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazine derivatives, including 5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid, exhibit significant antimicrobial properties. Specifically, compounds derived from pyrazine-2,3-dicarboxylic acid have shown effectiveness against various bacterial strains. For instance, studies have reported that similar compounds display high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 100 µg/mL depending on the specific derivative and conditions used in assays .

Case Study: Antitubercular Activity

A study evaluated the antimycobacterial activity of several pyrazine derivatives, including those with bromophenyl substitutions. The findings indicated that modifications at positions 5 and 6 of the pyrazine ring could enhance binding affinity to target enzymes involved in bacterial metabolism, suggesting a promising avenue for developing new antitubercular agents .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for various applications:

- Metal Coordination : The compound can coordinate with metal ions such as neodymium (Nd), forming polynuclear complexes that exhibit unique structural properties. These complexes are critical in materials science for developing new materials with tailored properties .

Table 1: Coordination Complexes of Pyrazinedicarboxylic Acids

| Metal Ion | Complex Name | Structure Type | Synthesis Method |

|---|---|---|---|

| Nd(III) | [Nd(pzdc)(HO)]n·nHO | Three-dimensional framework | Hydrothermal synthesis |

| Cu(II) | Cu(pzdc)(HO) | Two-dimensional layer | Solvothermal method |

Agricultural Applications

The compound also shows potential as an agrochemical intermediate. Its derivatives have been investigated for their efficacy against plant pathogens, particularly in rice cultivation where bacterial leaf blight is a significant concern.

Case Study: Efficacy Against Rice Bacterial Leaf Blight

A series of experiments demonstrated that certain derivatives of pyrazine-2,3-dicarboxylic acid displayed effective fungicidal properties against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. The results indicated that modifications to the phenyl group significantly influenced bioactivity .

Material Science

The structural properties of this compound allow it to be utilized in synthesizing novel materials such as proton exchange membranes (PEMs). These membranes are crucial for fuel cell technology due to their high proton conductivity and stability under operational conditions.

Table 2: Properties of Proton Exchange Membranes Derived from Pyrazine Compounds

| Material Type | Proton Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Hybrid Arsenotungstate | 0.10 | Up to 200 |

| Pure Pyrazinedicarboxylic Acid Membrane | 0.05 | Up to 180 |

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The bromophenyl group may play a role in binding to target proteins, while the pyrazine ring could be involved in modulating biological activity .

Comparison with Similar Compounds

Key Findings :

- Ca²⁺ complexes exhibit higher dimensionality due to µ₄-bridging, while Pb²⁺ systems prioritize porosity for gas storage .

- Transition metal complexes (Ni, Co) display paramagnetic behavior, enabling applications in magnetism .

Ester and Amide Derivatives

Functionalization of H₂pzdc with esters or amides modifies solubility and bioactivity:

Key Findings :

- Methyl/ethyl esters form hydrogen-bonded networks critical for crystal engineering .

- Phenylcarbamoyl derivatives exhibit antimycobacterial activity, with yields dependent on microwave-assisted esterification .

Structural Analogs

Comparison with benzene and pyridine dicarboxylic acids:

Key Findings :

- Pyrazine derivatives exhibit stronger N-donor character compared to purely O-donor isophthalic acid, enabling unique MOF topologies .

- Lower pKa values of pyridine-3,5-dicarboxylic acid enhance solubility in acidic media .

Pharmacological Derivatives

Biological Activity

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid (CAS No. 1148027-07-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring with two carboxylic acid groups at positions 2 and 3, and a bromophenyl substituent at position 5. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Apoptosis Induction : Similar compounds have been observed to influence the expression of apoptosis-related proteins such as Bcl2 and Bax, leading to cell death in cancer cells .

- Enzyme Interaction : The compound may bind to target enzymes, altering their activity and affecting cellular processes .

Case Studies

- Anticancer Activity :

- Antimicrobial Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What role could this compound play in designing covalent inhibitors for disease-relevant proteins?

Q. How can surface-enhanced Raman spectroscopy (SERS) probe the compound’s adsorption on nanomaterials?

- Methodology : Functionalize gold nanoparticles with the compound and acquire SERS spectra to identify adsorption modes (e.g., carboxylate binding vs. π-stacking). Correlate with DFT-simulated spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.